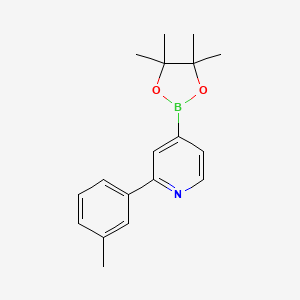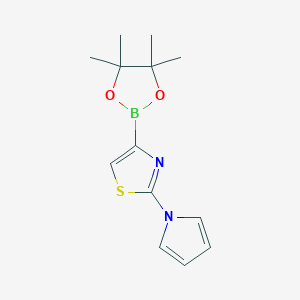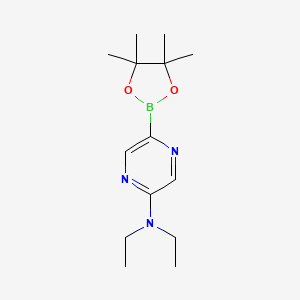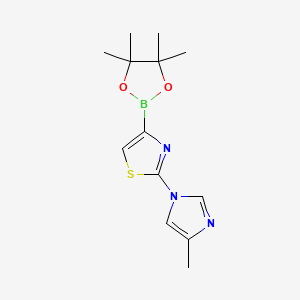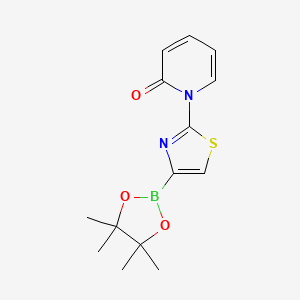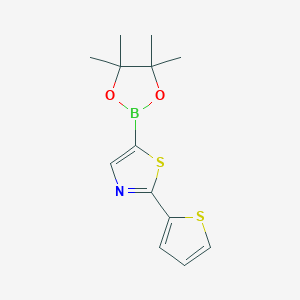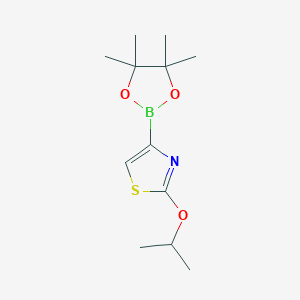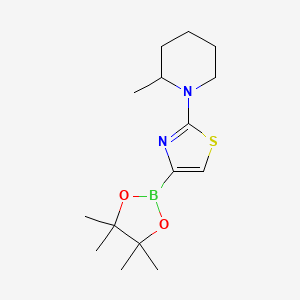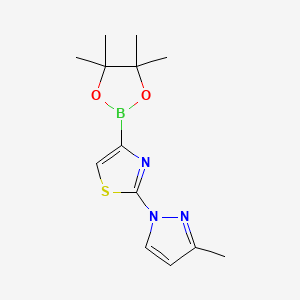
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester
Übersicht
Beschreibung
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester, also known as PTPE, is a boronic acid pinacol ester that has been used in a variety of scientific research applications. It is a small molecule that has been studied extensively, and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has been studied extensively in a variety of scientific research applications. It has been used as a model compound in studies of drug-target interactions, as well as in studies of enzyme-catalyzed reactions. It has also been used in studies of the effects of boronic acids on proteins, and as a tool to study the structure and function of enzymes.
Wirkmechanismus
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester binds to a variety of proteins, including enzymes and transporters, and has been found to inhibit their activity. It has been found to interact with the active site of enzymes, as well as with transporters, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to modulate the activity of transporters, and to inhibit the activity of other proteins. It has also been shown to have anti-inflammatory and anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, and can be easily synthesized. However, it also has some limitations. For example, it is not very stable, and can degrade over time. Additionally, it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has a wide range of potential future applications. It could be used in studies of drug-target interactions, as well as in studies of enzyme-catalyzed reactions. It could also be used to study the structure and function of proteins, and to develop new drugs and therapies. Additionally, it could be used in studies of the effects of boronic acids on proteins, and as a tool to study the structure and function of enzymes. Finally, it could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation.
Synthesemethoden
2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized by a two-step process. The first step involves the reaction of an aldehyde with a thiazole derivative in the presence of a base. This reaction produces a thiazolium salt, which is then reacted with a boronic acid pinacol ester in the presence of a catalyst. This reaction produces this compound.
Eigenschaften
IUPAC Name |
2-(3-methylpyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2S/c1-9-6-7-17(16-9)11-15-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYGHLXBULPYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125151 | |
| Record name | Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310405-16-3 | |
| Record name | Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-(3-methyl-1H-pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





